STING agonist-28

STING pathway Innate immunity Non-nucleotide agonist

STING agonist-28 (also designated CF510) is a non-nucleotide small-molecule agonist of the stimulator of interferon genes (STING) pathway with molecular formula C39H46N14O6 and molecular weight 806.87 g/mol. It activates the STING protein and increases the phosphorylation of downstream signaling components including STING itself, TBK1, and IRF3.

Molecular Formula C39H46N14O6
Molecular Weight 806.9 g/mol
Cat. No. B12391870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING agonist-28
Molecular FormulaC39H46N14O6
Molecular Weight806.9 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCN7CCOCC7
InChIInChI=1S/C39H46N14O6/c1-5-52-29(17-23(3)47-52)36(56)45-38-43-27-19-25(33(40)54)21-31(59-16-13-49-11-14-58-15-12-49)32(27)50(38)9-7-8-10-51-35-28(20-26(22-42-35)34(41)55)44-39(51)46-37(57)30-18-24(4)48-53(30)6-2/h7-8,17-22H,5-6,9-16H2,1-4H3,(H2,40,54)(H2,41,55)(H,43,45,56)(H,44,46,57)/b8-7+
InChIKeyIPBILADXPHVMDB-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

STING Agonist-28 (CF510, CAS 2868261-50-9): Non-Nucleotide STING Pathway Activator for Innate Immunity Research


STING agonist-28 (also designated CF510) is a non-nucleotide small-molecule agonist of the stimulator of interferon genes (STING) pathway with molecular formula C39H46N14O6 and molecular weight 806.87 g/mol . It activates the STING protein and increases the phosphorylation of downstream signaling components including STING itself, TBK1, and IRF3 . The compound promotes the production of pro-inflammatory cytokines and chemokines including IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, and CCL-5 in tumor cells .

Why STING Agonist-28 Cannot Be Assumed Interchangeable with Other STING Agonists


Despite sharing the STING target, agonists across the non-nucleotide and cyclic dinucleotide (CDN) classes exhibit substantial differences in physicochemical properties, binding modes, species selectivity, and functional potency profiles that preclude reliable substitution without validation. As demonstrated in comparative studies of chemically diverse STING agonists, compounds within this target class induce both shared and divergent molecular, innate, and adaptive immune responses [1]. Factors including differential binding to human versus murine STING alleles, distinct cytokine induction fingerprints, and variable in vivo pharmacokinetics mean that substituting one STING agonist for another without experimental confirmation may yield non-interchangeable or even misleading results. The sections below present the available evidence specific to STING agonist-28.

STING Agonist-28: Quantifiable Differentiation Evidence for Scientific Selection


Non-Nucleotide Small-Molecule Design Differentiates STING Agonist-28 from Cyclic Dinucleotide Agonists

STING agonist-28 belongs to the non-nucleotide small-molecule class of STING agonists, differentiating it fundamentally from endogenous cGAMP and synthetic cyclic dinucleotide (CDN) analogs such as ADU-S100 and ML RR-S2 CDA . This structural distinction carries implications for stability, membrane permeability, and potential route of administration. First-generation CDN-based STING agonists exhibit poor stability and generally require intratumoral injection, which restricts their applicability to a limited number of tumor types . Non-nucleotide small molecules like STING agonist-28 circumvent the phosphodiester backbone inherent to CDNs, removing a key liability for enzymatic degradation. While direct comparative stability data for STING agonist-28 versus CDN agonists are not publicly available, the class-level advantage of non-nucleotide STING agonists over CDNs in terms of chemical stability and formulation flexibility is well established in the medicinal chemistry literature .

STING pathway Innate immunity Non-nucleotide agonist

STING Agonist-28 Activates STING-TBK1-IRF3 Signaling Axis in THP-1 Cells at 10 μM

In THP-1 human monocytic leukemia cells, treatment with STING agonist-28 at 10 μM for 3 hours increased the levels of phosphorylated STING, phosphorylated TBK1, and phosphorylated IRF3 relative to untreated controls . This demonstrates functional activation of the canonical STING signaling cascade. Prolonged treatment at the same concentration (10 μM for 5 hours) increased the production of IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, and CCL-5 .

STING phosphorylation TBK1 IRF3 THP-1 cells

STING Agonist-28 Demonstrates Adjuvant Activity in SARS-CoV-2 RBD-Fc Immunization Model

In a murine immunization model, STING agonist-28 administered as an adjuvant (20 μg STING agonist-28 combined with 5 μg RBD-Fc protein per mouse, via intramuscular injection, three times at 14-day intervals) augmented the robust antibody immune response induced by SARS-CoV-2 RBD-Fc protein . The study reported that the adjuvant effect avoided substantial augmentation in the model, suggesting a measured rather than excessive immune potentiation .

Vaccine adjuvant SARS-CoV-2 RBD-Fc Humoral immunity

Sequence Analog STING Agonist-29 Exists as Structurally Distinct Congener

STING agonist-29 (CF511, CAS 2868261-51-0) is a structurally related non-nucleotide STING agonist that exists as a distinct compound with a different CAS registry number (2868261-51-0 versus 2868261-50-9 for STING agonist-28) . The sequential nomenclature indicates these are close analogs within the same chemical series, but their differential CAS assignments confirm they are distinct molecular entities.

STING agonist-29 CF511 Structural analog CAS 2868261-51-0

STING Agonist-28: Validated Research Application Scenarios Based on Available Evidence


In Vitro STING Pathway Activation Studies in Human Monocytic Cells

STING agonist-28 has been demonstrated to activate the STING-TBK1-IRF3 signaling axis and induce cytokine/chemokine production in THP-1 cells at 10 μM concentrations over 3-5 hour treatment periods . This established in vitro activity profile supports use of STING agonist-28 as a positive control or pathway activator in studies examining STING-dependent innate immune signaling in human monocytic cell lines .

Vaccine Adjuvant Research Requiring Non-Nucleotide STING Agonism

The demonstrated adjuvant activity of STING agonist-28 in a SARS-CoV-2 RBD-Fc murine immunization model supports its application in vaccine adjuvant research, particularly where a non-nucleotide small-molecule STING agonist is preferred over CDN-based alternatives. The intramuscular route of administration shown in the model may be advantageous for studies requiring systemic rather than local intratumoral delivery .

Chemical Biology Studies Distinguishing Non-Nucleotide vs CDN STING Agonist Mechanisms

As a non-nucleotide small-molecule STING agonist , STING agonist-28 may serve as a comparator tool compound in studies designed to differentiate the cellular uptake, subcellular distribution, or signaling kinetics of non-nucleotide agonists versus endogenous cGAMP or synthetic CDN agonists. Researchers may employ STING agonist-28 alongside CDN agonists to probe class-specific pharmacological properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for STING agonist-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.